molecular formula C7H5BrN4O B8571401 6-bromo-3-methyl-4(3H)-Pteridinone

6-bromo-3-methyl-4(3H)-Pteridinone

Cat. No.: B8571401
M. Wt: 241.04 g/mol
InChI Key: JXBYDLJSERSZMV-UHFFFAOYSA-N
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Description

6-bromo-3-methyl-4(3H)-Pteridinone is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-methyl-4(3H)-Pteridinone typically involves the bromination of 3-methyl-pteridin-4-one. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of raw materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-methyl-4(3H)-Pteridinone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

    Substituted Derivatives: Products with different functional groups replacing the bromine atom.

    Oxidized or Reduced Forms: Various oxidation states of the compound.

    Coupled Products: Complex molecules formed through coupling reactions.

Scientific Research Applications

6-bromo-3-methyl-4(3H)-Pteridinone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 6-bromo-3-methyl-4(3H)-Pteridinone involves its interaction with specific molecular targets. The bromine atom and the pteridine ring system play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-pteridin-4-one: Lacks the bromine atom, making it less reactive in certain chemical reactions.

    6-Chloro-3-methyl-pteridin-4-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    6-Bromo-2-methyl-pteridin-4-one: Similar but with the methyl group at a different position, affecting its chemical behavior .

Properties

Molecular Formula

C7H5BrN4O

Molecular Weight

241.04 g/mol

IUPAC Name

6-bromo-3-methylpteridin-4-one

InChI

InChI=1S/C7H5BrN4O/c1-12-3-10-6-5(7(12)13)11-4(8)2-9-6/h2-3H,1H3

InChI Key

JXBYDLJSERSZMV-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=NC=C(N=C2C1=O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of triethyl orthoformate (32.23 g, 36.17 mL, 217.5 mmol) and acetic anhydride (38.49 g, 35.57 mL, 377.0 mmol) was treated with 3-amino-6-bromo-N-methyl-pyrazine-2-carboxamide (6.7 g, 29.00 mmol) and the resulting solution was heated at reflux for 2 hours. After cooling to RT, the resultant precipitate was collected, washed with EtOAc and dried to give the product as a beige solid (5.52 g, 79% Yield). 1H NMR (400.0 MHz, DMSO) d 3.54 (s, 3H), 8.72 (s, 1H); 9.17 (s, 1H) ppm; MS (ES+) 242.
Quantity
36.17 mL
Type
reactant
Reaction Step One
Quantity
35.57 mL
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Yield
79%

Synthesis routes and methods II

Procedure details

To a mixture of triethyl orthoformate (70 mL) and acetic anhydride (70 mL) was added 3-amino-6-bromo-pyrazine-2-carboxylic acid methylamide (12.7 g, 55 mmol; see Example 16 (b) above) with stirring. The resulting solution was heated at reflux for 2 hours and allowed to cool to room temperature. The precipitate that formed was collected, washed with ethyl acetate, and dried to afford 6-bromo-3-methyl-3H-pteridin-4-one as a white solid (11.8 g, 89%). 1H NMR (300 MHz, DMSO-d6) δ3.54 (s, 3H), 8.70 (s, 1H), 9.15 (s, 1 H); 13C NMR (100 MHz, DMSO-d6) δ34.03, 133.28, 137.82, 152.39, 152.70, 153.33, 159.19.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
Example 16 ( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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